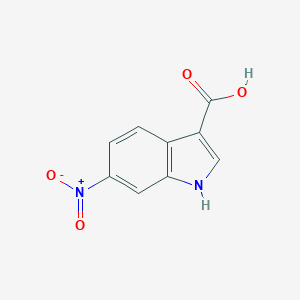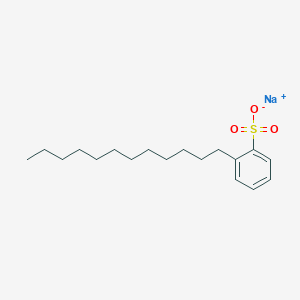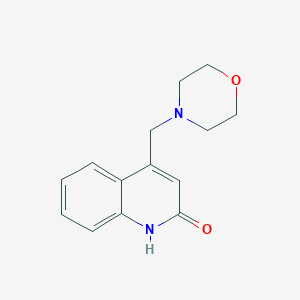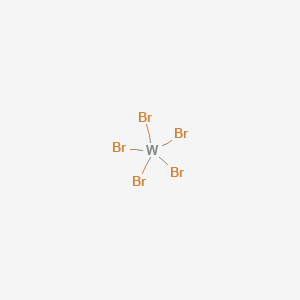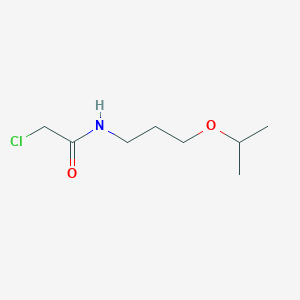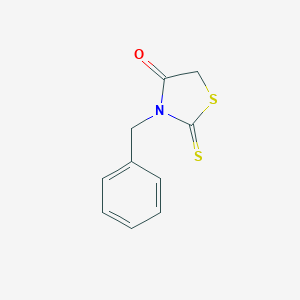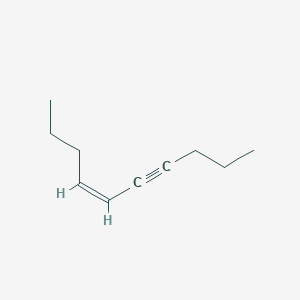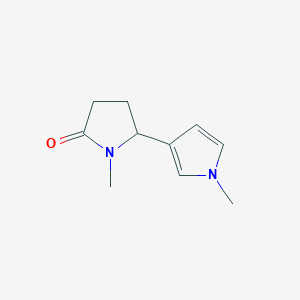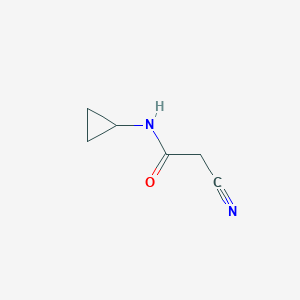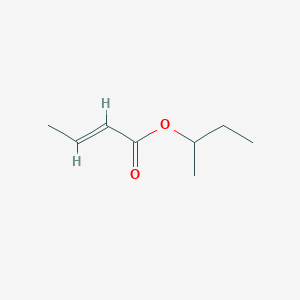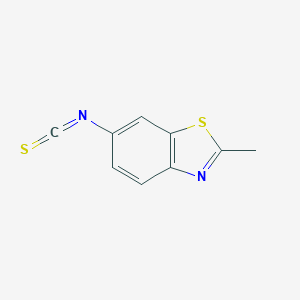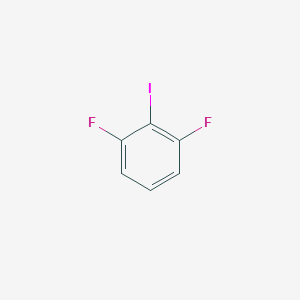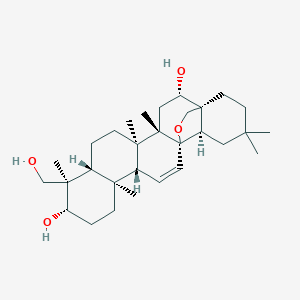
Saikogenin F
Descripción general
Descripción
Saikogenin F es un compuesto natural que se deriva de las raíces de la planta Bupleurum falcatum L. Pertenece a la clase de saponinas triterpenoides, que son conocidas por sus diversas actividades biológicas. This compound ha sido estudiado por sus posibles efectos terapéuticos, particularmente en los campos de la investigación anti-cancerígena y anti-inflamatoria .
Aplicaciones Científicas De Investigación
Saikogenin F tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de saikogenin F involucra su interacción con varios objetivos y vías moleculares. Ejerce sus efectos mediante:
Inhibición de la actividad de la glicosidasa: this compound inhibe las enzimas glicosidasas, lo que lleva a la acumulación de proteínas y lípidos glicosilados.
Modulación de las vías de señalización: Afecta las vías de señalización involucradas en la inflamación y la proliferación celular, como las vías NF-κB y MAPK.
Inducción de la apoptosis: this compound induce la apoptosis en las células cancerosas al activar las caspasas y promover la liberación del citocromo c de las mitocondrias
Compuestos similares:
Saikogenin G: Otra saponina triterpenoide derivada de Bupleurum falcatum L., con propiedades anticancerígenas similares.
Prothis compound: Un precursor de this compound, también derivado de saikosaponinas.
Prosaikogenin G: Un precursor de saikogenin G, con actividades biológicas similares.
Singularidad de this compound: this compound es único debido a su actividad inhibitoria específica de la glicosidasa y sus potentes efectos anticancerígenos y antiinflamatorios. Su capacidad para modular múltiples vías de señalización e inducir la apoptosis en las células cancerosas lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Saikogenin F interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the proliferation of A549 cells, a type of lung cancer cell, at concentrations of 50, 70, and 90 μg/mL
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of the human colon cancer cell line HCT 116 .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and how they lead to the observed effects of this compound are still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on Alzheimer’s disease in mice, different doses of this compound (10, 20, and 40 mg/kg) were administered daily . The results showed that this compound could ameliorate cognition impairment induced by amyloid β (Aβ) in these mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these metabolic pathways and the exact nature of this compound’s involvement are still being researched.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Saikogenin F puede sintetizarse a partir de saikosaponinas, que se extraen de Bupleurum falcatum L. El proceso implica el uso de glicosidasas recombinantes que exhiben actividad de escisión de glicósidos. Las enzimas BglPm y BglLk, clonadas de Paenibacillus mucilaginosus y Lactobacillus koreensis, respectivamente, se utilizan para convertir saikosaponin A y D en this compound a través de prothis compound . Las condiciones de reacción suelen implicar temperaturas entre 30–37°C y un rango de pH de 6.5–7.0 .
Métodos de producción industrial: La producción industrial de this compound implica la extracción de saikosaponinas de las raíces secas de Bupleurum falcatum L. Las raíces se trituran y se extraen con una mezcla de etanol y agua (7:3) mediante extracción por reflujo. El extracto se evapora luego bajo presión reducida para obtener un extracto crudo, que se purifica aún más utilizando cromatografía líquida de alta resolución preparativa .
Análisis De Reacciones Químicas
Tipos de reacciones: Saikogenin F se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como los halógenos y los agentes alquilantes para las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas modificadas .
Comparación Con Compuestos Similares
Saikogenin G: Another triterpenoid saponin derived from Bupleurum falcatum L., with similar anti-cancer properties.
Prosaikogenin F: A precursor to this compound, also derived from saikosaponins.
Prosaikogenin G: A precursor to saikogenin G, with similar biological activities.
Uniqueness of this compound: this compound is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQSOTVBGNWDI-CUMBFETHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Saikogenin F?
A: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its effects primarily through anti-inflammatory pathways. Studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].
Q2: How does this compound affect neuroinflammation in Alzheimer's disease models?
A: Research indicates that this compound can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives [, , , , ].
Q5: How is this compound metabolized in the body?
A: this compound is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that this compound undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].
Q6: What are the primary excretion routes of this compound and its metabolites?
A: Both biliary and renal excretion pathways have been observed for this compound and its metabolites in rat models [].
Q7: What are the reported biological activities of this compound?
A: Research suggests that this compound possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].
Q8: How does the biological activity of this compound compare to its glycosylated precursors, the saikosaponins?
A: While both this compound and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, this compound exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].
Q9: How do structural modifications of this compound impact its activity?
A: Research suggests that the presence and type of sugar moieties attached to this compound can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].
Q10: What analytical methods are used to quantify this compound in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify this compound and its metabolites in biological matrices [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


